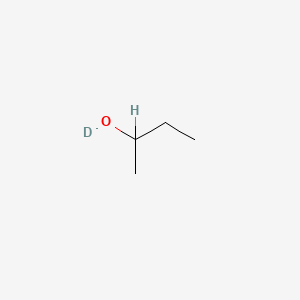
2-Butanol (D)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, also known as sec-butanol or butan-2-ol, is an organic compound with the chemical formula C₄H₁₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is chiral and can exist as two enantiomers: ®-2-butanol and (S)-2-butanol. It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butanol can be synthesized through several methods:
Hydration of Butenes: One of the primary industrial methods involves the hydration of 1-butene or 2-butene in the presence of sulfuric acid as a catalyst.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide with acetaldehyde, followed by hydrolysis.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butanol undergoes various chemical reactions, including:
Dehydration: In the presence of acid catalysts, 2-butanol can undergo dehydration to form butenes.
Substitution: It can participate in substitution reactions, such as the Lucas test, where it reacts with hydrochloric acid to form sec-butyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Acid catalysts like sulfuric acid.
Substitution: Hydrochloric acid.
Major Products:
Oxidation: 2-Butanone.
Dehydration: Butenes.
Substitution: sec-Butyl chloride.
Applications De Recherche Scientifique
2-Butanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-butanol involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
2-Butanol can be compared with other butanol isomers:
1-Butanol: A primary alcohol with the hydroxyl group attached to a primary carbon.
Isobutanol: A branched-chain alcohol with different boiling points and solubility characteristics.
tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a tertiary carbon, exhibiting different reactivity and physical properties.
Uniqueness: 2-Butanol’s secondary alcohol structure makes it unique in its reactivity and applications. Its ability to form enantiomers adds to its versatility in chiral synthesis and research .
Propriétés
Numéro CAS |
4712-39-4 |
|---|---|
Formule moléculaire |
C4H10O |
Poids moléculaire |
75.13 g/mol |
Nom IUPAC |
2-deuteriooxybutane |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i5D |
Clé InChI |
BTANRVKWQNVYAZ-UICOGKGYSA-N |
SMILES isomérique |
[2H]OC(C)CC |
SMILES canonique |
CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















